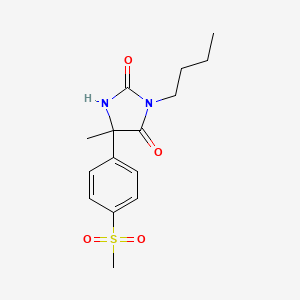
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a butyl group, a methanesulfonylphenyl group, and a methyl group attached to an imidazolidine-2,4-dione core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Core: The imidazolidine-2,4-dione core can be synthesized through the reaction of urea with an appropriate diketone under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl derivative reacts with a methanesulfonyl chloride in the presence of a base like triethylamine.
Methylation: The final methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted imidazolidinediones with various nucleophiles.
科学的研究の応用
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
3-Butyl-5-phenyl-5-methylimidazolidine-2,4-dione: Lacks the methanesulfonyl group, which may result in different biological activities.
3-Butyl-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione: Contains a chlorophenyl group instead of a methanesulfonylphenyl group, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of the methanesulfonylphenyl group in 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
1197950-07-4 |
|---|---|
分子式 |
C15H20N2O4S |
分子量 |
324.4 |
IUPAC名 |
3-butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4S/c1-4-5-10-17-13(18)15(2,16-14(17)19)11-6-8-12(9-7-11)22(3,20)21/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
InChIキー |
BBPBTLWKMNOSQO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C |
正規SMILES |
CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















